molecular formula C24H25NO3 B11028337 6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11028337
M. Wt: 375.5 g/mol
InChI Key: YKWWDZPPADGDKR-UHFFFAOYSA-N
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Description

6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one is a complex organic compound belonging to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring multiple methyl groups and a benzoyl moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is usually carried out in an alcoholic solvent, such as ethanol, in the presence of a catalytic amount of piperidine. The process involves the formation of a Knoevenagel adduct, followed by dehydration and intramolecular cyclization to yield the final product .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyranoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Scientific Research Applications

6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of organic dyes and pigments, as well as in the fabrication of optoelectronic devices.

Mechanism of Action

The mechanism by which 6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one exerts its effects involves interactions with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
  • 3-acyl-6,8,8,9-tetramethyl-2H-pyrano[3,2-g]quinolin-2-ones
  • 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety

Uniqueness

The unique structural features of this compound, such as the presence of multiple methyl groups and a benzoyl moiety, distinguish it from other similar compounds

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-(2-methylbenzoyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H25NO3/c1-14-8-6-7-9-17(14)22(26)19-11-16-10-18-15(2)13-24(3,4)25(5)20(18)12-21(16)28-23(19)27/h6-12,15H,13H2,1-5H3

InChI Key

YKWWDZPPADGDKR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=CC=C4C)C)(C)C

Origin of Product

United States

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